Product packaging for Dextroamphetamine-d5(Cat. No.:)

Dextroamphetamine-d5

Cat. No.: B13441505
M. Wt: 140.24 g/mol
InChI Key: KWTSXDURSIMDCE-YIXPALGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dextroamphetamine-d5 is a deuterated stable isotope of the central nervous system (CNS) stimulant dextroamphetamine, where five hydrogen atoms are replaced with deuterium . This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for improving the accuracy and reliability of analyte measurements by correcting for variability during sample preparation and analysis. Dextroamphetamine is a sympathomimetic amine that exerts its primary effects by increasing the levels of the monoamine neurotransmitters dopamine and norepinephrine in the synaptic cleft . It achieves this through multiple mechanisms, including facilitating the release of catecholamines from presynaptic neurons, reuptake inhibition, and functioning as a substrate for the trace amine-associated receptor 1 (TAAR1) . In research settings, dextroamphetamine is a prototypical stimulant studied for its applications in attention deficit hyperactivity disorder (ADHD) and narcolepsy . This compound enables sensitive and precise pharmacokinetic and metabolic studies of dextroamphetamine. Its near-identical chemical structure to the native compound ensures comparable chromatographic behavior, while the mass shift caused by the five deuterium atoms allows for clear distinction in the mass spectrometer. This product is intended for forensic analysis, clinical toxicology, and pharmaceutical research. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B13441505 Dextroamphetamine-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N

Molecular Weight

140.24 g/mol

IUPAC Name

(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D

InChI Key

KWTSXDURSIMDCE-YIXPALGISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H]

Canonical SMILES

CC(CC1=CC=CC=C1)N

Origin of Product

United States

Synthesis and Isotopic Characterization of Dextroamphetamine D5

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Amphetamine Derivatives

The introduction of deuterium into the dextroamphetamine structure can be achieved through several synthetic strategies, primarily involving either direct deuterium exchange reactions or the use of deuterated starting materials in a de novo synthesis. The key challenge lies in maintaining the stereochemical integrity at the chiral center to yield the desired (S)-enantiomer.

Chemical Pathways for Deuterium Exchange and Direct Synthesis

One common approach for deuterium labeling involves the use of deuterated precursors. For Dextroamphetamine-d5, where the deuterium atoms are located on the aromatic ring, a logical precursor is benzene-d6 (B120219). Industrial synthesis may involve the alkylation of benzene-d6 with a suitable propylene (B89431) derivative, followed by transformations to introduce the amine functionality. vulcanchem.com

Another prominent method is catalytic hydrogen-deuterium exchange. mdpi.com This technique utilizes a catalyst, often palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D2) or deuterated water (D2O). mdpi.comnih.gov The efficiency and regioselectivity of this exchange can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. ssaa.ru For instance, a Pd/C-Al-D2O system can be employed for chemo- and regioselective H-D exchange in various organic molecules. mdpi.comnih.gov

Reductive amination represents a fundamental process in the synthesis of amphetamine and its derivatives. libretexts.org This reaction typically involves the condensation of a ketone, such as phenyl-2-propanone, with an amine source, followed by reduction of the resulting imine. libretexts.org To produce this compound, a deuterated version of phenyl-2-propanone, specifically phenyl-d5-2-propanone, would be a critical intermediate.

Stereoselective Synthesis Approaches for Deuterated Dextroamphetamine Precursors

Ensuring the correct stereochemistry is paramount in the synthesis of dextroamphetamine. Several stereoselective strategies can be employed to produce the (S)-enantiomer.

One established method starts from the chiral pool, utilizing readily available enantiopure starting materials. D-phenylalanine, which possesses the desired (S)-stereochemistry at the alpha-carbon relative to the phenyl group, is a suitable precursor. nih.govnih.gov A synthetic sequence starting from D-phenylalanine can be designed to convert the carboxylic acid group into the methyl group of the final product while retaining the stereocenter's configuration. nih.govnih.gov To synthesize the d5 analogue, a deuterated version of phenylalanine would be required.

Enzymatic and biocatalytic methods offer high stereoselectivity. Transaminases, for example, can be used for the asymmetric synthesis of amines from prochiral ketones. rsc.org An (R)-transaminase can convert a prochiral ketone into an (R)-amine with high enantiomeric excess. rsc.org For this compound, this would involve the use of a phenyl-d5-2-propanone as the substrate.

Another advanced approach involves the stereospecific and regioselective cuprate (B13416276) addition reaction with aziridine (B145994) phosphoramidate (B1195095) compounds. google.com This method allows for the controlled formation of chiral amines and can be adapted for the synthesis of dextroamphetamine and its derivatives. google.com

The resolution of a racemic mixture is a classical approach to obtaining a single enantiomer. This can be achieved by using a chiral resolving agent, such as tartaric acid derivatives, to form diastereomeric salts that can be separated by crystallization. vulcanchem.com

Analytical Confirmation of Deuterium Labeling and Isotopic Purity

Following synthesis, rigorous analytical testing is required to confirm the correct placement of the deuterium atoms and to determine the isotopic purity of the final compound.

Advanced Spectroscopic Techniques for Structural Elucidation of Deuterated Compounds

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for confirming the molecular weight and providing information about the fragmentation patterns. jfda-online.comresearchgate.netnih.gov The molecular weight of this compound is 140.24 g/mol , which is 5 mass units higher than the non-deuterated dextroamphetamine (135.21 g/mol ). vulcanchem.com The mass spectrum will show a molecular ion peak (M+) at m/z 140. jfda-online.com Analysis of the fragmentation pattern can further confirm the location of the deuterium atoms. For instance, fragments containing the phenyl group will exhibit a mass shift of +5 compared to the non-deuterated analogue. researchgate.net

Infrared (IR) spectroscopy can also provide confirmatory data. The C-D stretching vibrations appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹), offering evidence of deuteration.

Quantitative Assessment of Isotopic Enrichment and Positional Specificity

The isotopic enrichment, or the percentage of molecules that contain the desired number of deuterium atoms, is a critical quality parameter. This is typically determined using mass spectrometry. libretexts.org By analyzing the ion intensities of the molecular ion cluster, the relative abundance of the d5 species compared to d0, d1, d2, d3, and d4 species can be calculated. High-quality this compound for use as an internal standard should have an isotopic purity of over 98%. vulcanchem.com

The positional specificity of the deuterium labeling is confirmed by NMR and MS analysis. As mentioned, ¹H NMR will show the absence of protons on the phenyl ring. High-resolution mass spectrometry can be used to analyze fragment ions, which can pinpoint the location of the deuterium atoms within the molecule.

Chiral chromatography techniques, such as gas chromatography or liquid chromatography using a chiral stationary phase, are employed to confirm the enantiomeric purity of the final product, ensuring that it is indeed the dextrorotatory (S)-isomer. restek.comsciex.com

Advanced Analytical Methodologies Employing Dextroamphetamine D5

Principles and Applications of Stable Isotope-Labeled Internal Standards in Quantitative Analysis

Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com Dextroamphetamine-d5, where five hydrogen atoms are replaced with deuterium, is chemically and physically almost identical to the unlabeled dextroamphetamine analyte. acanthusresearch.comlgcstandards.com This near-identical behavior is the cornerstone of its utility in quantitative analysis, as it allows the SIL to mimic the analyte throughout the entire analytical process, from sample extraction to detection. scispace.com

The fundamental principle of using a SIL like this compound is to enable ratiometric quantification. Instead of relying on the absolute signal of the analyte, the method measures the ratio of the analyte's response to the internal standard's response. A known, fixed concentration of this compound is added to every sample, calibrator, and quality control sample at the beginning of the workflow. unibe.ch

During sample preparation, which may include steps like liquid-liquid extraction, solid-phase extraction, or protein precipitation, any loss of the target analyte will be accompanied by a proportional loss of the this compound internal standard. Similarly, any variability in instrument injection volume or detector response will affect both the analyte and the internal standard equally. scispace.com By using the ratio of the analyte peak area to the internal standard peak area, a calibration curve can be constructed that is inherently corrected for this procedural variability. unibe.ch This strategy significantly improves the precision and accuracy of the results compared to methods relying on external or structural analog standards. scispace.comresearchgate.net

Matrix effects are a significant challenge in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), especially when analyzing complex biological samples like plasma, urine, or hair. researchgate.netresearchgate.net These effects occur when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. longdom.org This interference can either decrease the ionization efficiency, leading to ion suppression, or increase it, causing ion enhancement. researchgate.net

Because this compound has virtually the same chromatographic retention time and ionization characteristics as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. lgcstandards.comresearchgate.net Therefore, while the absolute signal intensity of both compounds may fluctuate due to matrix effects, their ratio remains constant and reliable. nih.gov This co-eluting property allows this compound to effectively compensate for matrix-induced variations, ensuring that the calculated concentration of the analyte is accurate and unaffected by the sample's complexity. researchgate.netnih.gov The use of a SIL is considered the gold standard for combating matrix effects in LC-MS-based bioanalysis. nih.gov

Calibration Strategies and Correction for Analytical Variability

Mass Spectrometry-Based Analytical Techniques for Amphetamine Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, has become the definitive technique for the quantification of amphetamines due to its high sensitivity and selectivity. nih.gov The use of this compound as an internal standard is integral to the robustness of these methods.

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.gov For amphetamine analysis, this approach typically involves a reversed-phase HPLC or UPLC system that separates the analyte from other compounds, followed by a triple quadrupole mass spectrometer for detection. researchgate.net

The development of a quantitative LC-MS/MS assay requires a thorough validation process to ensure its reliability for its intended purpose. Using this compound as the internal standard is a key component of this validation. researchgate.net A typical validation assesses several key parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Assays for amphetamine using this compound have demonstrated linearity across wide concentration ranges, such as 2.5–250 ng/mL in plasma and 0.05–25 mg/L in urine. unibe.chresearchgate.net

Accuracy and Precision: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Validated methods report high accuracy (e.g., bias within ±15%) and precision (e.g., coefficient of variation ≤15%). unibe.chresearchgate.net

Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For amphetamine analysis, LLOQs as low as 2.5 ng/mL in plasma and 50 pg/mg in hair have been achieved using a SIL. researchgate.netplos.org

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of specific MRM transitions for both the analyte and this compound ensures high selectivity. unibe.ch

Recovery and Matrix Effect: These are evaluated to ensure that the extraction process is efficient and that matrix effects are effectively compensated for by the internal standard.

The following table summarizes findings from various studies that have developed and validated LC-MS/MS assays for amphetamine using a deuterated internal standard.

MatrixAnalyteLinearity RangeLLOQKey FindingsReference
Human PlasmaDextroamphetamine2.5–250 ng/mL2.5 ng/mLMethod was fully validated according to FDA and EMA guidelines; bias was within ±15% and imprecision was ≤15%. researchgate.net
Human UrineAmphetamine Enantiomers0.05–25 mg/L0.05 mg/LMethod demonstrated acceptable accuracy (90.1-103.0%) and precision (<14.1% CV). unibe.ch
Human HairAmphetamine Enantiomers50–2500 pg/mg50 pg/mgD-AMP was detected in all hair samples, demonstrating the method's sensitivity for compliance monitoring. plos.org
Human Plasma & HairAmphetamineNot Specified50 pg/mL (Plasma), 5 pg/mg (Hair)Intraday and interday imprecision were low (<11.1% in plasma, <4.6% in hair). nih.gov

A cornerstone of LC-MS/MS selectivity and sensitivity is the use of Multiple Reaction Monitoring (MRM). waters.com In this mode, the first quadrupole (Q1) is set to select a specific precursor ion (the protonated molecule of the analyte, [M+H]⁺). This ion is then fragmented in the collision cell (q2) by applying a specific collision energy (CE). The third quadrupole (Q3) is then set to monitor for a specific, characteristic product ion resulting from the fragmentation. researchgate.net

The optimization of MRM parameters is a critical step in method development. waters.comnih.gov This involves infusing a standard solution of the analyte and the SIL into the mass spectrometer and systematically varying the collision energy to find the value that produces the most intense and stable product ion signal. nih.govhpst.cz The precursor-to-product ion pair is known as a "transition." For Dextroamphetamine (molecular weight ~135.21 g/mol ), the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 136.2. For this compound (molecular weight ~140.24 g/mol ), the precursor ion has an m/z of approximately 141.2. nih.gov The five-mass-unit difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard. acanthusresearch.com

The following table details typical MRM transitions and optimized collision energies reported in the literature for the quantification of amphetamine using this compound.

CompoundPrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Collision Energy (CE)Reference
Dextroamphetamine136.291.026% nih.gov
Dextroamphetamine136.091.0Not Specified nih.gov
Dextroamphetamine136.1119.0Not Specified plos.org
This compound 141.2 93.0 26% nih.gov
This compound 141.0 93.0 Not Specified plos.org
Development and Validation of Assays for Amphetamine and Metabolites Using this compound

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. jcami.eu However, amphetamines, containing a primary amine group, often exhibit poor chromatographic behavior and thermal instability. To overcome these challenges, derivatization is a crucial step in the analytical workflow. jcami.eunih.gov

Derivatization Techniques for Volatilization and Enhanced Detection

Derivatization chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic properties, leading to enhanced detection by the mass spectrometer. jcami.eunih.gov For amphetamines, acylation is a common and effective derivatization strategy. jcami.eu Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) and heptafluorobutyric anhydride (B1165640) (HFBA) are frequently employed. jcami.eujfda-online.com

The reaction with these reagents replaces the active hydrogens on the amine group with a larger, less polar group, which increases the molecule's volatility and improves its chromatographic peak shape. For instance, derivatization with MBTFA to form the N-trifluoroacetyl (N-TFA) derivative of amphetamine significantly improves the analytical method's performance. jcami.eu Similarly, HFBA is used to create heptafluorobutyryl (HFB) derivatives, which are then analyzed by GC-MS. jfda-online.comresearchgate.net The choice of derivatizing agent can be optimized for specific analytical needs; for example, one study compared trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and HFBA, finding that PFPA provided the best sensitivity for the analysis of several amphetamines and cathinones. unitedchem.com Another approach involves using ethyl chloroformate for in-matrix derivatization of amphetamine-like molecules in oral fluid. nih.gov

The following table summarizes common derivatizing agents used for amphetamine analysis by GC-MS:

Derivatizing AgentAbbreviationDerivative FormedReference
N-methyl-bis(trifluoroacetamide)MBTFAN-trifluoroacetyl (N-TFA) jcami.eu
Heptafluorobutyric anhydrideHFBAHeptafluorobutyryl (HFB) jfda-online.comresearchgate.net
(S)-(-)-Trifluoroacetylprolyl chlorideTPCDiastereomeric amide nih.gov
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMTPADiastereomeric amide nih.gov
Ethyl ChloroformateEthoxycarbonyl derivative nih.gov
Acetic Anhydride/PyridineAcetyl derivative scielo.br
Application in High-Sensitivity Amphetamine Quantification

The use of a deuterated internal standard like this compound is fundamental to achieving high-sensitivity and accurate quantification in GC-MS analyses. researchgate.netjfda-online.com By adding a known amount of this compound to the sample prior to extraction and derivatization, any loss of the target analyte during sample processing can be compensated for, as the internal standard will be affected similarly. jcami.eu

In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific fragment ions of the derivatized amphetamine and its deuterated counterpart. For example, in the analysis of the trichloroacetyl (TCA) derivative of amphetamine, the fragments at m/z 190 for TCA-amphetamine and m/z 194 for TCA-amphetamine-d5 can be monitored for quantification. jfda-online.com This approach minimizes interferences and enhances the signal-to-noise ratio, leading to very low limits of detection (LOD) and quantification (LOQ). jcami.eu

Research has demonstrated the successful application of this methodology in various biological matrices. For instance, a validated GC-MS method for amphetamine in plasma using amphetamine-d8 as an internal standard achieved a detection limit of 0.43 ng/mL and a quantification limit of 1.42 ng/mL. jcami.eu Another study analyzing amphetamine in hair, using amphetamine-d8 as an internal standard and HFBA derivatization, reported an LOQ of 0.1 ng/mg. jfda-online.com The use of this compound as an internal standard has been shown to be suitable for the quantitative analysis of urinary amphetamine, with a linear range of 31.25 - 2000 ng/mL. jfda-online.com

Chromatographic Separation Principles in Deuterated Amphetamine Analysis

The effectiveness of any quantitative analysis heavily relies on the quality of the chromatographic separation. This is particularly true for amphetamine analysis, where the presence of stereoisomers necessitates high-resolution separation techniques.

Development of Optimal Stationary and Mobile Phases for Resolution

The choice of the stationary phase (the column) and the mobile phase (the carrier gas in GC) is critical for achieving the desired separation. In GC, a variety of capillary columns with different stationary phases are available. The selection depends on the polarity of the analytes. For the analysis of derivatized amphetamines, nonpolar or moderately polar stationary phases are often used. researchgate.netcolab.ws

Studies have investigated the influence of stationary phase polarity on the separation of isotopologues. It has been observed that nonpolar stationary phases can exhibit an "inverse isotope effect," where heavier isotopic compounds elute earlier, while polar stationary phases often show a "normal isotope effect." researchgate.netcolab.ws The position of the deuterium atoms within the molecule also influences the retention time. researchgate.netcolab.ws For liquid chromatography, a C18 column is commonly used for the separation of derivatized amphetamine enantiomers. restek.comnih.gov

The following table provides examples of chromatographic conditions used in amphetamine analysis:

Analytical TechniqueColumn (Stationary Phase)Mobile Phase/Carrier GasReference
LC-MS/MSRaptor C-18 (100 x 2.1 mm, 2.7 µm)Water:Methanol (40:60, v/v) restek.com
GC-MSNot specifiedNot specified jcami.eu
LC-MS/MSKinetex C18 (2.1x100mm, 2.6 μm)Water and Methanol (isocratic) nih.gov
GC-MSNot specifiedHelium mdpi.com

Enantioselective Chromatographic Separations of Amphetamine Stereoisomers Aided by Internal Standards

Amphetamine exists as two stereoisomers (enantiomers): d-amphetamine (S-(+)-amphetamine) and l-amphetamine (R-(-)-amphetamine). These enantiomers can have different pharmacological effects, and their relative abundance can provide information about the source of the drug (e.g., prescribed medication versus illicitly synthesized product). nih.govnih.gov Therefore, enantioselective separation is often required. nih.gov

One common approach for enantioselective GC-MS analysis involves derivatization with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. nih.gov Chiral derivatizing agents like (S)-(-)-trifluoroacetylprolyl chloride (TPC) and (R)-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride (MTPA) have been used for this purpose. nih.gov Another chiral derivatizing reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), is also utilized for the separation of amphetamine enantiomers prior to LC-MS/MS analysis. restek.comnih.gov

In these methods, a deuterated internal standard for each enantiomer, or a racemic deuterated internal standard, is crucial for accurate quantification. nih.govresearchgate.net For example, a method for the enantioselective analysis of amphetamine in human plasma used five-fold deuterated analogues of both enantiomers as internal standards. researchgate.net The use of this compound, in conjunction with its corresponding l-enantiomer, allows for the precise determination of the enantiomeric ratio.

Alternatively, direct enantioselective separation can be achieved using a chiral stationary phase. These columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation. This approach has been successfully applied in both GC and HPLC for the analysis of amphetamine enantiomers. nih.govnih.gov Regardless of the method, the inclusion of a deuterated internal standard like this compound remains a cornerstone for ensuring the accuracy and reliability of the quantitative results.

Applications of Dextroamphetamine D5 in Specialized Scientific Research Fields

Forensic Toxicology Research Applications

In forensic toxicology, the accurate identification and quantification of drugs and their metabolites in biological and non-biological samples are paramount. Dextroamphetamine-d5 plays a crucial role as an internal standard in mass spectrometry-based methods, enhancing the reliability and accuracy of analytical results. caymanchem.com

Quantitative Analysis of Amphetamines in Seized Materials and Trace Evidence

This compound is extensively used as an internal standard for the quantitative analysis of amphetamine in seized materials, such as illicit tablets. nih.govresearchgate.net Its chemical and physical properties are nearly identical to the non-deuterated analyte, amphetamine, but it has a different mass-to-charge ratio (m/z). jfda-online.com This allows it to be distinguished by mass spectrometry, correcting for any loss of analyte during sample preparation and analysis. jfda-online.com

For instance, in a study analyzing seized tablets, this compound was used as an internal standard in a liquid chromatography-mass spectrometry (LC-MS/MS) method. nih.govresearchgate.net The method demonstrated linearity over a concentration range of 50–2000 ng/mL for amphetamine. nih.gov The use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision in such analyses.

Analytical ParameterValue
MethodLC-MS/MS
Internal StandardThis compound
Calibration Range50–2000 ng/mL
Correlation Coefficient (R²)0.9964
Data from a study on the quantification of amphetamine in seized tablets. nih.gov

Methodological Contributions to Driving Under the Influence of Drugs (DUID) Investigations

In the context of DUID investigations, determining the presence and concentration of amphetamines in biological samples such as blood, urine, and oral fluid is essential. nih.gov this compound is employed as an internal standard in methods developed for this purpose, ensuring the accuracy of the quantitative results which are critical for legal proceedings. nih.gov The use of deuterated standards helps to minimize the impact of matrix effects, which are common in complex biological samples and can interfere with the analysis.

Research has focused on developing robust and sensitive methods for the detection of amphetamines in various biological matrices. For example, a gas chromatography-mass spectrometry (GC-MS) method for the analysis of amphetamine in urine utilized amphetamine-d5 as an internal standard, achieving a linear calibration range of 31.25 - 2000 ng/mL. jfda-online.com

Advancements in Stereoselective Analysis of Amphetamine Enantiomers in Forensic Samples

Amphetamine exists as two enantiomers, (S)-amphetamine (dextroamphetamine) and (R)-amphetamine (levoamphetamine), with the (S)-enantiomer being significantly more potent. nih.govnih.gov Illicitly produced amphetamine is often a racemic mixture (containing equal amounts of both enantiomers), while pharmaceutical preparations may contain only the (S)-enantiomer. nih.govresearchgate.net Therefore, the ability to separate and quantify these enantiomers is crucial in forensic toxicology to distinguish between legitimate medical use and illicit abuse. nih.gov

This compound, as a deuterated form of the (S)-enantiomer, is an ideal internal standard for the stereoselective analysis of amphetamine. Chiral chromatography techniques, such as liquid chromatography with a chiral column, coupled with mass spectrometry, are used to separate the enantiomers. nih.govnih.gov Studies have shown that the mean amount of (S)-amphetamine in urine and oral fluid from individuals using illicit amphetamine is around 45.2% and 43.7%, respectively. nih.gov In contrast, individuals taking prescribed lisdexamfetamine (B1249270), a prodrug of dextroamphetamine, show only the presence of d-amphetamine in their blood and urine. nih.gov

In Vitro Metabolism Studies Utilizing Deuterated Probes

This compound also finds significant application in in vitro metabolism studies. These studies are crucial for understanding how the human body processes drugs, which can help in predicting drug-drug interactions and individual differences in drug response.

Investigation of Enzyme Kinetic Parameters (e.g., Cytochrome P450 Activity) in Amphetamine Biotransformation

The metabolism of amphetamine is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6 being a key enzyme. drugbank.comnih.govresearchgate.net Genetic variations in the CYP2D6 gene can lead to differences in how individuals metabolize amphetamines. researchgate.net

In vitro studies using human liver microsomes, which contain a mixture of CYP enzymes, are conducted to investigate the kinetics of amphetamine metabolism. nih.gov While direct studies using this compound as a substrate to determine kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) are not extensively detailed in the provided search results, the principles of using deuterated compounds as probes are well-established. The use of a deuterated substrate can help to understand the kinetic isotope effect, providing insights into the rate-limiting steps of the enzymatic reaction.

One study investigated the potential of lisdexamfetamine to inhibit various CYP450 isoforms and found no significant inhibition, suggesting a low potential for drug-drug interactions mediated by these enzymes. nih.gov

Elucidation of Amphetamine Metabolic Pathways Through Isotopic Tracing

The use of isotopically labeled compounds like this compound is a powerful tool for elucidating metabolic pathways. When this compound is introduced into an in vitro system, the deuterium (B1214612) atoms act as a label, allowing researchers to track the compound and its metabolites using mass spectrometry.

The major metabolic pathways of amphetamine include hydroxylation to form 4-hydroxyamphetamine and oxidative deamination. nih.govresearchgate.net By analyzing the mass spectra of the metabolites formed from this compound, researchers can confirm the structures of these metabolites and identify new, previously unknown metabolic pathways. The deuterium label helps to distinguish drug-related metabolites from endogenous compounds in the complex in vitro matrix. This approach provides a clearer picture of the biotransformation of amphetamine in the human body. usm.my

Assessment of Metabolite Formation and Clearance in Biological Systems

The study of how a drug is metabolized and cleared from the body is fundamental to pharmacology. This compound is instrumental in these investigations, primarily by acting as a stable internal standard for the accurate quantification of dextroamphetamine and its metabolites in biological samples.

Amphetamine undergoes several metabolic transformations in the body. Key metabolic pathways include oxidation to form 4-hydroxyamphetamine and alpha-hydroxyamphetamine. nih.gov The latter can be further deaminated to phenylacetone, which is then metabolized to benzoic acid and its conjugates. nih.gov Cytochrome P450 2D6 (CYP2D6) is a crucial enzyme in this process. nih.govfda.gov Because this compound is chemically identical to the parent drug but has a different mass, it can be added to a biological sample at a known concentration. caymanchem.com During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard co-elutes with the non-deuterated analyte. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can precisely calculate the concentration of the drug and its metabolites, correcting for any loss that may occur during sample preparation and analysis. nih.govnih.gov This technique allows for a detailed assessment of metabolic rates and clearance kinetics, providing insights into how factors like genetic variations in metabolic enzymes (e.g., CYP2D6 polymorphism) can affect drug disposition. nih.gov

Analytical Support for Pharmacokinetic Study Designs (Methodological Focus)

Pharmacokinetic (PK) studies, which examine the time course of a drug's absorption, distribution, metabolism, and excretion, rely heavily on robust and accurate bioanalytical methods. This compound is a cornerstone in the analytical protocols supporting these studies.

Development of Bioanalytical Assays for Amphetamine Quantification in Diverse Biological Matrices (e.g., plasma, urine, hair)

The development of sensitive and specific bioanalytical assays is essential for pharmacokinetic research. This compound is widely used as an internal standard in methods developed to quantify amphetamine in various biological matrices, including plasma, urine, and hair. nih.govnih.govcerilliant.com These assays most commonly employ LC-MS/MS due to its high sensitivity and selectivity. nih.govresearchgate.net

In these methods, a known amount of this compound is added to the biological sample (e.g., plasma, digested hair, or diluted urine) at the beginning of the preparation process. nih.govnih.gov This allows it to undergo the same extraction, and potential derivatization steps as the target analyte, amphetamine. jfda-online.com The mass spectrometer is set to monitor specific mass transitions for both amphetamine and this compound. For instance, in one plasma analysis method, the transition for amphetamine was m/z 136.2 → 91, while for the this compound internal standard, it was m/z 141.2 → 93. nih.gov This ensures that the quantification is not affected by matrix effects or variations in instrument response.

The use of this compound has enabled the development of high-throughput methods with low limits of quantification (LLOQ), crucial for detailed pharmacokinetic profiling. nih.gov

Table 1: Examples of Bioanalytical Assay Parameters for Amphetamine Quantification Using this compound

Biological Matrix Analytical Method LLOQ Sample Volume Internal Standard
Plasma LC-MS/MS 50 pg/mL 1 mL Amphetamine-d5
Hair LC-MS/MS 5 pg/mg 10 mg Amphetamine-d5
Urine LC-MS/MS 150 ng/mL 20 µL Amphetamine-d5
Rat Blood LC-MS/MS/MS 0.5 ng/mL N/A Rolipram (in this specific study)

This table is a compilation of data from multiple sources. nih.govnih.govnih.govresearchgate.net

Strategies for Sample Preparation and Storage in Pharmacokinetic Research

Proper sample preparation and storage are critical for maintaining the integrity of the analyte and ensuring reliable results in pharmacokinetic studies. This compound plays a role in validating these procedures.

Sample Preparation: The choice of extraction technique depends on the complexity of the biological matrix.

Liquid-Liquid Extraction (LLE): This is a common method for plasma and urine. Samples are typically made alkaline and extracted with an organic solvent. researchgate.net

Solid-Phase Extraction (SPE): SPE is often used for cleaning up complex samples like blood, urine, or hair digests. oup.comnyc.govsigmaaldrich.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then washed and eluted with a specific solvent. nyc.gov The use of this compound helps to monitor and correct for any variability or loss during these multi-step procedures. researchgate.net

Protein Precipitation (PP): For some blood or plasma analyses, a simple protein precipitation step with a solvent like acetonitrile (B52724) is sufficient before direct injection into the LC-MS/MS system. nih.gov

Sample Storage: The stability of amphetamine in biological samples under various storage conditions is a key validation parameter. Studies have shown that amphetamine is stable in plasma for at least 17 months when stored at -20°C. researchgate.net Quality control samples are often prepared from bulk drug-free plasma, spiked with known concentrations of the analyte, and stored under the same conditions as the study samples to monitor stability over time. jcami.eu

Neurochemical Research Applications (Analytical Aspects)

Beyond pharmacokinetics, this compound serves as an analytical tool in neurochemical research, particularly in studies investigating the brain's monoaminergic systems.

Quantification of Endogenous Neurotransmitters and Related Compounds

While this compound is primarily used for quantifying its non-deuterated counterpart, the principles of using stable isotope-labeled internal standards are central to the quantification of endogenous neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin. mdpi.com Dextroamphetamine itself is known to significantly impact these neurotransmitter systems by inhibiting their reuptake and stimulating their release. wikipedia.orgnih.gov

In research aiming to understand these effects, it is crucial to accurately measure the baseline and post-administration levels of neurotransmitters. Although a different set of deuterated standards specific to each neurotransmitter (e.g., dopamine-d4) would be used for their direct quantification, the analytical methods are analogous. The use of this compound in parallel allows for the precise correlation of drug concentration with changes in neurotransmitter levels. This helps to elucidate the dose-response relationship between the drug and its neurochemical effects.

Studies on Monoaminergic Systems Using this compound in Analytical Protocols

Dextroamphetamine is a powerful tool for probing the function of monoaminergic systems, which are implicated in conditions like ADHD. wikipedia.orgnih.gov Research in this area often involves administering dextroamphetamine to study its effects on neurotransmitter dynamics and brain activity. nih.govnih.gov

In such studies, this compound is essential for the analytical protocols that measure the concentration of the administered drug in plasma or other biological fluids. fda.gov This precise quantification allows researchers to:

Correlate specific drug exposure levels with observed physiological or behavioral outcomes.

Investigate how dextroamphetamine modulates neural networks, for example, by using functional magnetic resonance imaging (fMRI) or positron-emission tomography (PET) and correlating brain activity changes with plasma drug concentrations. nih.govresearchgate.net

Study the function of monoamine transporters, such as the dopamine transporter (DAT), by measuring the impact of known concentrations of dextroamphetamine. nih.gov

By providing an accurate measure of the administered drug, this compound ensures that the observed effects on the monoaminergic system can be reliably linked to a specific level of pharmacological stimulus. nih.gov

Table 2: Compound Names

Compound Name
4-hydroxy-norephedrine
4-hydroxyamphetamine
Acebutolol
Acemetacin
Aceclofenac
Acetonitrile
Adrafinil
Adenosine
Alclofenac
Alfentanil
Amphetamine
Benzoic acid
Benzoylecgonine
Buphedrone
Bupropion
Butyl chloride
Chloroform
Cholecalciferol
Ciclesonide
Cilazapril
Cilostazol
Cimetidine
Cinnarizine
Cisapride
Citalopram
Citric acid
Clemastine
Clenbuterol
Clevidipine
Cocaine
Dansyl chloride
Dextroamphetamine
This compound
Diazepam
Dopamine
Ephedrine
Ethylone
Fenfluramine
Formic acid
Heptafluorobutyric anhydride (B1165640)
Hippuric acid
Hydrochloric Acid
Isopropanol
Levoamphetamine
Lisdexamfetamine
Mephedrone
Methedrone
Methanol
Methcathinone
Methylone
Methylphenidate
N-ethylcathinone
N-methyl-bis(trifluoroacetamide)
N-methylphenethylamine
Norephedrine
Norepinephrine
Para-methoxyamphetamine (PMA)
Pentafluoropropionic anhydride
Pentylone
Petroleum ether
Phentermine
Phenylacetone
Phenylehtylamine
Phenylpropanolamine (PPA)
Pseudoephedrine
Ritalinic acid
Rolipram
Salbutamol
Serotonin
Sodium hydroxide
Tetrahydrocannabinol
Trifluoroacetic anhydride
Trifluoroacetyl-prolyl chloride
a-Pyrrolidinopentiophenone (a-PVP)
3,4-methylenedioxyamphetamine (MDA)
3,4-methylenedioxyethylamphetamine (MDEA)
3,4-methylenedioxymethamphetamine (MDMA)
3,4-methylenedioxypyrovalerone (MDPV)

Theoretical and Mechanistic Considerations of Deuterium in Amphetamine Research

Kinetic Isotope Effects (KIE) in Amphetamine Biotransformation Processes

The kinetic isotope effect (KIE) is a cornerstone principle in understanding the impact of isotopic substitution on reaction rates. It arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency, requiring more energy to break. researchgate.netbioscientia.de This seemingly subtle difference can have profound effects on the rates of metabolic reactions where the cleavage of a C-H bond is the rate-determining step. portico.orgscispace.com

Influence of Deuterium (B1214612) Substitution on Reaction Rates and Metabolic Pathways

In the context of amphetamine metabolism, deuterium substitution can significantly alter the rates of key biotransformation processes. The primary metabolic pathways for amphetamine include aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation, processes often catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6. drugbank.com

Research has shown that replacing hydrogen with deuterium at specific sites in the amphetamine molecule can slow down these metabolic reactions. ru.nlmdma.ch For instance, deuteration at the α-carbon of the side chain, a primary site for oxidative deamination, can lead to a decreased rate of this metabolic step. mdma.ch This is a direct manifestation of the primary kinetic isotope effect, where the cleavage of the stronger C-D bond becomes the slower, rate-limiting step in the enzymatic reaction. ru.nl

Studies on N-alkyl-substituted amphetamines have demonstrated that the magnitude of the deuterium isotope effect can be substantial, particularly when metabolic processes like deamination and N-dealkylation are the major routes of elimination. ru.nl The stereochemistry of the molecule also plays a critical role, with dextro isomers often showing a more pronounced deuterium isotope effect compared to their levo counterparts, suggesting a stereospecific interaction with the metabolizing enzymes. tandfonline.com

Implications of KIE for Understanding Enzymatic Mechanisms

The study of kinetic isotope effects provides invaluable insights into the mechanisms of the enzymes responsible for amphetamine metabolism. By observing how deuterium substitution at different positions affects reaction rates, researchers can deduce which C-H bonds are broken during the rate-determining step of a particular metabolic transformation. nih.govmdpi.com

For example, a significant KIE upon deuteration of the α-carbon provides strong evidence that the cleavage of this C-H bond is a critical step in the deamination process. ru.nlmdma.ch The magnitude of the KIE can also offer clues about the transition state of the enzymatic reaction. princeton.edu

Furthermore, KIE studies can help to elucidate the substrate specificity and the active site properties of enzymes like cytochrome P450. bioscientia.denih.gov The differential effects of deuteration on various amphetamine analogs can reveal how subtle changes in the substrate structure influence its binding and orientation within the enzyme's active site, thereby affecting the subsequent catalytic reaction. tandfonline.com

The following table summarizes findings from a study on the in vitro metabolism of deuterio-l-amphetamine, highlighting the observed kinetic isotope effect.

ParameterValue
Apparent Rate Constant Ratio (kH/kD) 2.0 ± 0.3
Data from in vitro metabolism studies indicating a significant deuterium isotope effect in the oxidative deamination of deuterio-l-amphetamine. mdma.ch

Computational Modeling and Prediction of Deuterium Isotope Effects in Biological Systems

In recent years, computational modeling has become an increasingly powerful tool for predicting and understanding deuterium isotope effects. princeton.edu Techniques such as Density Functional Theory (DFT) can be used to model the transition states of enzymatic reactions and calculate the expected KIEs for different deuteration patterns. mdpi.commdpi.com

These computational approaches allow researchers to:

Predict "soft spots" for metabolism: Identify the C-H bonds in a drug molecule that are most susceptible to enzymatic cleavage. nih.gov

Screen potential deuterated analogs: Virtually assess the likely impact of deuteration at various positions before undertaking complex and costly chemical syntheses. uobaghdad.edu.iq

Refine mechanistic hypotheses: Compare computationally predicted KIEs with experimentally determined values to validate or challenge proposed enzymatic mechanisms. princeton.edu

While computational models are sophisticated, they must be used in conjunction with experimental data for validation. nih.gov The biological reality can be complex, with factors such as enzyme flexibility and alternative binding modes potentially influencing the observed isotope effects in ways that are not always captured by current models. portico.org

Deuteration as a Strategy in Modern Drug Research and Development

The deliberate incorporation of deuterium into drug molecules, a strategy often referred to as "deuterium-enabled" or "precision deuteration," has gained significant traction in the pharmaceutical industry. nih.gov This approach aims to leverage the kinetic isotope effect to create improved versions of existing drugs or to develop novel chemical entities with more favorable pharmacokinetic properties. scispace.comunibestpharm.com

Modulation of Pharmacokinetic Properties Through Deuterium Labeling

By slowing down the rate of metabolic clearance, deuteration can lead to several beneficial changes in a drug's pharmacokinetic profile. nih.govresearchgate.net These potential advantages include:

Increased Half-Life: A reduced rate of metabolism can extend the time the drug remains in the body, potentially allowing for less frequent dosing. nih.govinformaticsjournals.co.in

Increased Bioavailability: For orally administered drugs that undergo significant first-pass metabolism in the liver, slowing this process can increase the amount of active drug that reaches systemic circulation. nih.gov

Reduced Formation of Toxic Metabolites: In cases where a metabolite is responsible for adverse effects, deuteration can be used to steer metabolism away from the pathway that produces the toxic species. nih.govunibestpharm.com

Improved Therapeutic Index: By enhancing efficacy and/or reducing toxicity, deuteration can potentially widen the therapeutic window of a drug. unibestpharm.com

The first deuterated drug to receive FDA approval was deutetrabenazine, a treatment for chorea associated with Huntington's disease. nih.govnih.gov This approval marked a significant milestone, validating the therapeutic potential of the deuteration strategy. nih.gov

The table below illustrates the potential impact of deuteration on key pharmacokinetic parameters.

Pharmacokinetic ParameterPotential Effect of DeuterationRationale
Metabolic Clearance (CL) DecreaseSlower enzymatic breakdown due to the kinetic isotope effect. researchgate.net
Half-life (t½) IncreaseA lower clearance rate leads to a longer elimination half-life. researchgate.net
Area Under the Curve (AUC) IncreaseGreater overall drug exposure due to reduced metabolism. researchgate.net
Peak Plasma Concentration (Cmax) May Increase or Remain UnchangedDependent on the balance between absorption and elimination rates.
Time to Peak Concentration (Tmax) May Increase or Remain UnchangedCan be influenced by changes in absorption and first-pass metabolism.

Considerations for Analytical Detection and Monitoring of Deuterated Analogs

The use of deuterated compounds like Dextroamphetamine-d5 necessitates robust analytical methods for their detection and quantification in biological matrices. Mass spectrometry (MS), particularly when coupled with chromatography techniques like liquid chromatography (LC) or gas chromatography (GC), is the primary tool for this purpose.

The key analytical considerations include:

Mass-to-Charge Ratio (m/z) Shift: Deuterated compounds have a higher molecular weight than their non-deuterated counterparts. This difference in mass is readily detectable by MS, allowing for the specific and sensitive quantification of the deuterated analog, even in the presence of the original drug.

Isotopic Purity: It is crucial to determine the isotopic purity of the deuterated compound, ensuring that the desired level of deuterium incorporation has been achieved during synthesis. vulcanchem.com

Chromatographic Separation: While deuteration generally has a minimal effect on chromatographic retention time, analytical methods must be validated to ensure that the deuterated and non-deuterated compounds are adequately resolved from other sample components. vulcanchem.com

Internal Standards: this compound itself is frequently used as an internal standard in the quantitative analysis of non-deuterated dextroamphetamine in biological samples. Its chemical and physical properties are nearly identical to the analyte, but its different mass allows for precise correction for variations in sample preparation and instrument response. vulcanchem.com

The development of sensitive and specific analytical methods is not only essential for pharmacokinetic studies but also for therapeutic drug monitoring and in forensic and toxicological analysis. researchgate.netbioscientia.de

Future Directions and Emerging Research Avenues for Deuterated Amphetamines

Innovations in Analytical Detection and Quantification Technologies for Labeled Compounds

The primary role of Dextroamphetamine-d5 in scientific research is as an internal standard for the accurate quantification of dextroamphetamine in biological samples. clearsynth.comjcami.eu Advances in analytical technologies are continually refining the precision and sensitivity of these measurements.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of deuterated compounds. researchgate.netnih.gov Innovations in this area focus on enhancing sensitivity, reducing analysis time, and minimizing matrix effects. oup.com The development of Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle sizes in the chromatography column, has led to shorter analysis times, improved resolution, and increased sensitivity for amphetamine analysis. nih.gov

Innovations include:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provides superior mass accuracy and resolution. This allows for more confident identification of analytes and better differentiation from background interferences in complex samples.

Improved Ionization Techniques: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) has also been effectively used for the analysis of underivatized amphetamines, offering an alternative for specific applications. nih.gov

Automated Sample Preparation: The integration of automated online solid-phase extraction (SPE) with LC-MS/MS systems streamlines workflows, reduces manual labor, and increases throughput. oup.com This is particularly valuable in high-throughput settings like clinical and forensic toxicology labs. restek.com

The goal of these innovations is to achieve lower limits of quantification (LLOQ) and detection (LOD). For instance, a validated gas chromatography-mass spectrometry (GC-MS) method for amphetamine using a deuterated analog as an internal standard achieved an LLOQ of 1.42 ng/mL. jcami.eu LC-MS/MS methods can achieve even lower detection limits, often in the picogram-per-milliliter range. sigmaaldrich.com The precision of these methods is critical, with intraday precision often expected to be below 5% relative standard deviation (RSD).

Development of Novel Deuterated Amphetamine Derivatives for Advanced Research Tools

Beyond its use as a standard, the principles of deuteration are being applied to develop novel amphetamine derivatives as advanced research tools. The substitution of hydrogen with deuterium (B1214612) can intentionally alter a molecule's metabolic profile due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. cdnsciencepub.combioscientia.de

This principle is being explored to:

Elucidate Metabolic Pathways: By strategically placing deuterium atoms at different positions on the amphetamine molecule, researchers can study its metabolic fate. acs.org If a particular metabolic pathway is slowed or blocked by deuteration, it helps to identify the specific sites of metabolic activity.

Create Metabolically Stabilized Analogs: Researchers are synthesizing novel deuterated amphetamine derivatives to investigate how metabolic stability affects pharmacological activity. mdpi.comnih.gov By slowing metabolism, these derivatives could, in a research context, exhibit a longer duration of action or a different profile of active metabolites. nih.gov This can help in understanding the relationship between pharmacokinetics and pharmacodynamics.

Develop Tools for Receptor Occupancy Studies: Labeled compounds are invaluable for in vivo studies, such as positron emission tomography (PET) imaging, to visualize and quantify drug binding to target proteins in the brain. Developing novel deuterated or otherwise isotopically labeled amphetamine derivatives could provide new tools for studying the dopamine (B1211576) and norepinephrine (B1679862) transporter systems.

The synthesis of these novel derivatives often involves either hydrogen/deuterium exchange reactions on the final molecule or building the molecule from deuterated precursors. acanthusresearch.comresearchgate.net These efforts are expanding the toolkit available to neuropharmacologists and medicinal chemists.

Challenges and Opportunities in Stable Isotope-Labeled Compound Research within Complex Biological Matrices

The use of this compound and other stable isotope-labeled (SIL) compounds in complex biological matrices like plasma, urine, or hair is not without challenges. crimsonpublishers.comnih.govnih.gov While SIL internal standards are considered the gold standard for quantitative mass spectrometry, researchers must be aware of potential pitfalls. scispace.com

Challenges:

Matrix Effects: Endogenous components of biological samples (e.g., lipids, salts, proteins) can interfere with the ionization of the analyte and the internal standard in the mass spectrometer source. This can lead to ion suppression or enhancement, potentially compromising accuracy if the effect is not identical for both the analyte and the SIL standard. researchgate.netcrimsonpublishers.com

Chromatographic Separation: Although chemically very similar, deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. scispace.comnih.gov This "isotope effect" can cause the analyte and the internal standard to elute separately, exposing them to different matrix effects at different times and thus negating the benefit of the internal standard. researchgate.netcolab.ws

Isotopic Purity and Crossover: The SIL standard must have high isotopic purity. lgcstandards.com Any presence of the unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration. Conversely, the mass spectrum of the analyte may contain natural abundances of heavy isotopes (e.g., ¹³C) that could potentially interfere with the signal of the deuterated standard if the mass difference is not sufficient.

Opportunities:

Improved Accuracy: Despite the challenges, the primary opportunity offered by SIL standards like this compound is a significant reduction in analytical variability, leading to more accurate and reproducible quantification. acanthusresearch.com They effectively correct for variations in sample extraction, handling, and instrument response. clearsynth.com

Method Robustness: The use of SIL internal standards contributes to the development of rugged and reliable analytical methods that are transferable between laboratories. clearsynth.com

Understanding Matrix Effects: Investigating instances where SIL standards fail to correct for matrix effects can itself be a research opportunity, leading to a better understanding of the mechanisms of ion suppression and the development of more effective sample cleanup strategies.

Potential for Expanded Applications in Systems Biology and Omics Technologies (e.g., Metabolomics)

The principles of stable isotope labeling, exemplified by this compound, have vast potential for expanded applications in systems biology and various "omics" fields, particularly metabolomics. solubilityofthings.comsci-hub.se These fields aim to capture a holistic view of biological systems by measuring large numbers of molecules simultaneously.

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. mdpi.comnih.gov Stable isotope labeling is a powerful tool in this field for several reasons:

Flux Analysis: By introducing a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-amino acids) into a biological system, researchers can trace the path of the stable isotopes as they are incorporated into various metabolites. This allows for the measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway—providing a dynamic view of cellular activity that cannot be obtained from static concentration measurements alone. nih.gov

Pathway Discovery: Isotope tracing can help uncover novel metabolic pathways or connections between existing ones. nih.gov Observing the incorporation of labeled atoms into unexpected metabolites can generate new hypotheses about cellular metabolism.

Absolute Quantification: The limited availability and high cost of authentic standards for every metabolite is a major hurdle in quantitative metabolomics. nih.gov One approach, analogous to the use of this compound, is to use a labeled biological extract, such as one from cells grown in fully labeled media (e.g., SILAC in proteomics), as a comprehensive internal standard for relative quantification. nih.govnih.gov

While this compound itself is primarily an exogenous compound used for targeted analysis, the techniques and principles behind its use are central to the advancement of metabolomics and systems biology. acs.org The ability to use stable isotopes to trace metabolic transformations and accurately quantify endogenous molecules provides a window into the complex biochemical network that underlies health and disease. solubilityofthings.com

Data Tables

Table 1: Physicochemical Properties of Dextroamphetamine and this compound

Property Dextroamphetamine This compound
Molecular Formula C₉H₁₃N C₉H₈D₅N
Molecular Weight ( g/mol ) 135.21 140.25
Configuration (S) (S)

| LogP | 1.76 | 1.74 |

This table presents a comparison of key physicochemical properties. The primary difference is the molecular weight, which allows for differentiation by mass spectrometry. Other properties like the partition coefficient (LogP) remain nearly identical, ensuring similar behavior during chromatographic separation.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation (if applicable)
Dextroamphetamine
This compound
Methamphetamine
3,4-Methylenedioxyamphetamine MDA
3,4-Methylenedioxymethamphetamine MDMA

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Dextroamphetamine-d5 in biological matrices?

  • Methodological Guidance : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) to enhance specificity and minimize matrix effects. Cross-validate assays with calibration curves spanning physiologically relevant concentrations (e.g., 0.1–100 ng/mL). Ensure chromatographic separation from endogenous isomers and metabolites, such as lisdexamfetamine, to avoid false positives .
  • Key Considerations : Document ion transitions, collision energies, and retention times. Include quality controls for precision (<15% CV) and accuracy (85–115%) .

Q. How should stability studies for this compound reference standards be designed?

  • Protocol : Conduct long-term stability tests under varying temperatures (-20°C, 4°C, 25°C) and light exposure. Use accelerated degradation studies (e.g., 40°C/75% relative humidity) to predict shelf life. Monitor purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to detect decomposition products .
  • Data Reporting : Include batch-specific certificates of analysis (CoA) with stability timelines and storage recommendations .

Q. What ethical and regulatory frameworks apply to preclinical studies using this compound?

  • Compliance : Adhere to Schedule II regulations (U.S. Controlled Substances Act) for procurement and handling. Obtain Institutional Animal Care and Use Committee (IACUC) approval for in vivo studies. Document chain-of-custody protocols to prevent diversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in Dextroamphetamine’s dose-response effects on cognitive performance?

  • Case Example : In a double-blind fMRI study, Dextroamphetamine improved working memory in low-baseline performers but worsened it in high-baseline subjects. This heterogeneity may arise from genetic polymorphisms (e.g., COMT Val158Met) affecting dopamine metabolism .
  • Analysis Strategy : Stratify participants by baseline cognitive capacity and genotype. Use mixed-effects models to account for interindividual variability. Replicate findings in independent cohorts to distinguish true effects from noise .

Q. What experimental designs are optimal for studying this compound’s neuropharmacological interactions?

  • Design : Employ a crossover placebo-controlled trial with pharmacokinetic/pharmacodynamic (PK/PD) modeling. Measure plasma concentrations alongside functional MRI (fMRI) or electroencephalography (EEG) to correlate drug levels with cortical activation patterns .
  • Troubleshooting : Control for circadian rhythms and prior stimulant exposure. Use block-randomization to mitigate order effects .

Q. How can researchers address conflicting data on Dextroamphetamine’s paradoxical effects in hyperactive vs. neurotypical models?

  • Hypothesis Testing : Compare dose-response curves across species (e.g., rodent hyperactivity models vs. primate cognition assays). Evaluate receptor-binding affinities (e.g., dopamine D1 vs. D2) to identify mechanistic divergences .
  • Data Synthesis : Conduct meta-analyses of existing studies, applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-quality evidence .

Q. What strategies improve reproducibility in this compound tracer studies for addiction research?

  • Best Practices : Standardize radiolabeling protocols (e.g., carbon-11 or fluorine-18 isotopes) and validate tracer specificity via autoradiography. Share raw datasets and analytical pipelines in public repositories (e.g., Open Science Framework) .

Tables for Key Methodological Parameters

Parameter Recommended Value Evidence Source
LC-MS/MS LOQ0.1 ng/mL
Stability (-20°C)≥5 years
fMRI Task DesignN-back paradigm (2-back to 4-back)
Cross-Reactivity Threshold<5% with lisdexamfetamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.